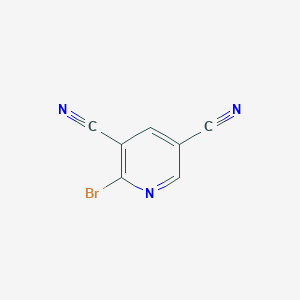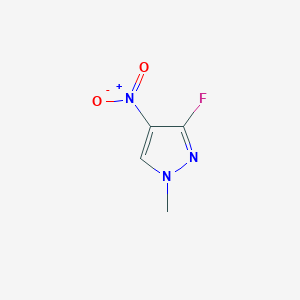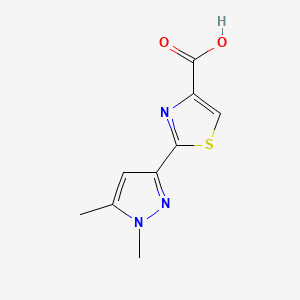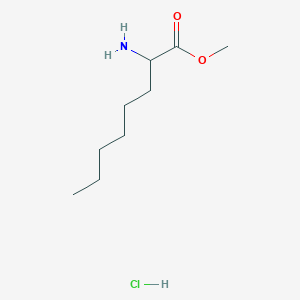
4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride is an organic compound with the molecular formula C10H12ClN It is a derivative of benzonitrile, featuring an aminomethyl group at the 4-position and an ethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 3-ethylbenzonitrile, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The resulting 4-amino-3-ethylbenzonitrile is then subjected to aminomethylation using formaldehyde and a secondary amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the ethyl group at the 3-position.
3-Ethylbenzonitrile: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)-3-methylbenzonitrile: Contains a methyl group instead of an ethyl group at the 3-position.
Uniqueness
4-(Aminomethyl)-3-ethylbenzonitrile hydrochloride is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-ethylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-9-5-8(6-11)3-4-10(9)7-12;/h3-5H,2,7,12H2,1H3;1H |
Clé InChI |
WYDUSKFLPXNBRM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C#N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)





![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)

![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)





